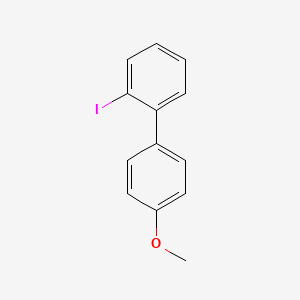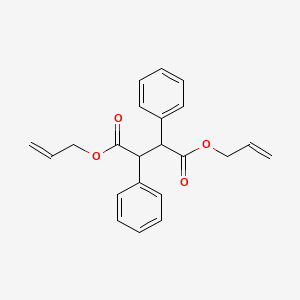![molecular formula C15H9NO4 B12561734 3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one CAS No. 191999-38-9](/img/structure/B12561734.png)
3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a nitrophenyl group attached to the benzofuran core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one typically involves the condensation of 3-nitrobenzaldehyde with 2-benzofuran-1(3H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the condensation process, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity. Additionally, the benzofuran core can interact with biological macromolecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(3-Nitrophenyl)methylidene]-1-benzofuran-3(2H)-one
- 3-[(4-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one
- 3-[(3-Methylphenyl)methylidene]-2-benzofuran-1(3H)-one
Uniqueness
3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one is unique due to the specific positioning of the nitrophenyl group, which influences its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
191999-38-9 |
|---|---|
Molekularformel |
C15H9NO4 |
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
3-[(3-nitrophenyl)methylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C15H9NO4/c17-15-13-7-2-1-6-12(13)14(20-15)9-10-4-3-5-11(8-10)16(18)19/h1-9H |
InChI-Schlüssel |
JJNBYSUOHQWKFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC3=CC(=CC=C3)[N+](=O)[O-])OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


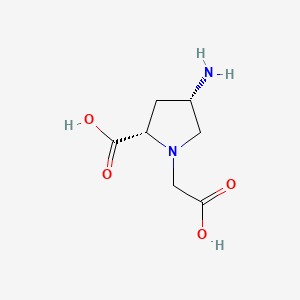
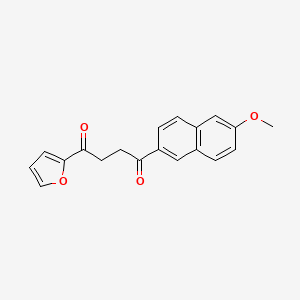
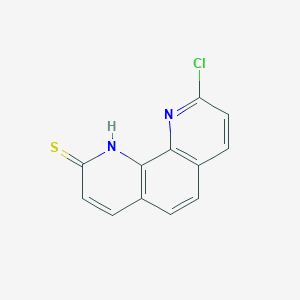

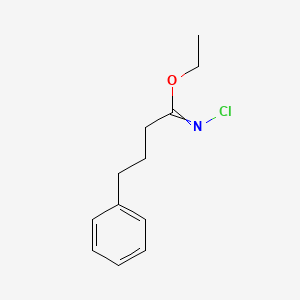
silane](/img/structure/B12561705.png)
![Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]](/img/structure/B12561712.png)
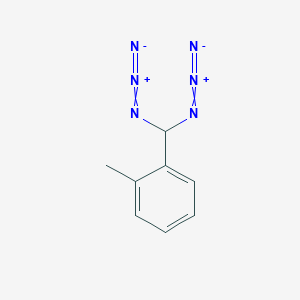
![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide](/img/structure/B12561735.png)
![7,7,9-Trimethyl-5,6,6a,7,8,10a-hexahydroindeno[2,1-b]indol-6-ol](/img/structure/B12561741.png)

